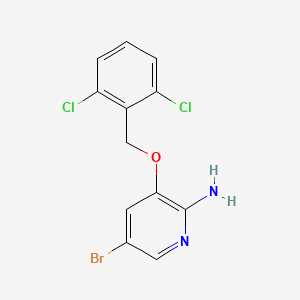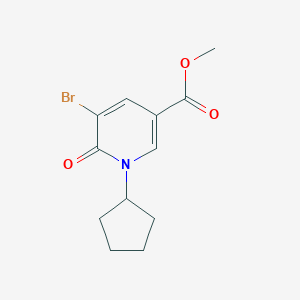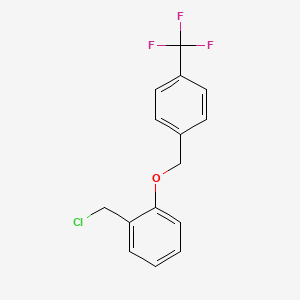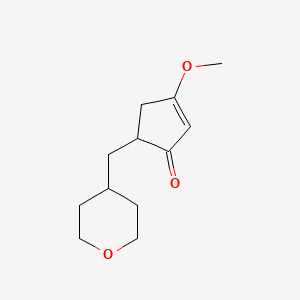
3-(2,6-Dichlorobenzyloxy)-5-bromopyridin-2-amine
描述
3-(2,6-Dichlorobenzyloxy)-5-bromopyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of bromine, chlorine, and benzyloxy groups attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorobenzyloxy)-5-bromopyridin-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the bromination of 3-(2,6-dichloro-benzyloxy)-pyridine, followed by amination to introduce the amine group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or primary amines under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3-(2,6-Dichlorobenzyloxy)-5-bromopyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen substitution reactions can replace bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amine derivatives. Substitution reactions can result in various halogenated or functionalized pyridine compounds.
科学研究应用
3-(2,6-Dichlorobenzyloxy)-5-bromopyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(2,6-Dichlorobenzyloxy)-5-bromopyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
相似化合物的比较
Similar Compounds
2,6-Dichlorobenzyl alcohol: A related compound with similar structural features but different functional groups.
3-Bromo-2-pyridinamine: Shares the pyridine and bromine components but lacks the benzyloxy group.
Uniqueness
3-(2,6-Dichlorobenzyloxy)-5-bromopyridin-2-amine is unique due to the combination of bromine, chlorine, and benzyloxy groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
属性
分子式 |
C12H9BrCl2N2O |
|---|---|
分子量 |
348.02 g/mol |
IUPAC 名称 |
5-bromo-3-[(2,6-dichlorophenyl)methoxy]pyridin-2-amine |
InChI |
InChI=1S/C12H9BrCl2N2O/c13-7-4-11(12(16)17-5-7)18-6-8-9(14)2-1-3-10(8)15/h1-5H,6H2,(H2,16,17) |
InChI 键 |
YLFIMZCSIFRRNQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)COC2=C(N=CC(=C2)Br)N)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-[2-(4-Chlorophenyl)ethyl]piperazin-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B8297635.png)





![D-Ribofuranoside, methyl 3,5-bis-O-[(2,4-dichlorophenyl)methyl]-2-C-ethynyl-](/img/structure/B8297669.png)





